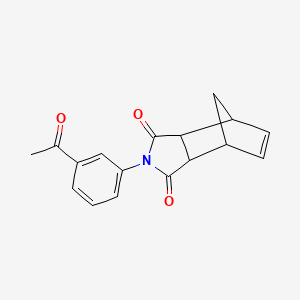

2-(3-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

2-(3-Acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a tricyclic heterocyclic compound featuring a norbornene-fused isoindole-dione core with a 3-acetylphenyl substituent. This structure is part of a broader class of methanoisoindole-dione derivatives, which are notable for their applications in medicinal chemistry, materials science, and catalysis. The compound’s rigid bicyclic framework and electron-deficient imide moiety make it a versatile scaffold for functionalization, enabling diverse biological activities such as enzyme inhibition (e.g., carbonic anhydrase, glutathione S-transferase) and antimicrobial action .

Properties

IUPAC Name |

4-(3-acetylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-9(19)10-3-2-4-13(8-10)18-16(20)14-11-5-6-12(7-11)15(14)17(18)21/h2-6,8,11-12,14-15H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKQHCSYQPTVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the isoindole core, followed by the introduction of the acetylphenyl group through Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3), under anhydrous conditions to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and to minimize the formation of by-products. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Epoxidation and Ring-Opening Reactions

The compound’s conjugated double bond in the bicyclic system undergoes stereoselective epoxidation. For structurally analogous derivatives (e.g., 2-ethyl/phenyl variants), epoxidation with meta-chloroperbenzoic acid (m-CPBA) yields syn-epoxides, while osmium tetroxide (OsO4) or potassium permanganate (KMnO4) produces cis-dihydroxylated products after subsequent acetylation .

The stereochemical outcome is influenced by steric effects from the imide group, favoring anti-addition in permanganate-mediated reactions .

Nucleophilic Addition to Epoxides

Epoxide intermediates react with nucleophiles (e.g., amines, azides) to form functionalized derivatives. For example, ammonia opens epoxides regioselectively to yield amino-alcohols, which cyclize under acidic conditions to form morpholine analogs .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH3 (aq) | H2O/THF, reflux | 5-Amino-6-hydroxyhexahydroisoindole | 68% |

| NaN3 | DMF, 80°C | 5-Azido-6-hydroxyhexahydroisoindole | 72% |

| Benzylamine | EtOH, RT | N-Benzylamino-alcohol derivative | 65% |

Condensation and Cyclization

The acetylphenyl group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to form chromene-fused derivatives. Additionally, heating with acetic anhydride induces cyclization to form indenoisoindole-diones .

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Malononitrile | Piperidine, EtOH, reflux | Chromene-isoindole hybrid | 75% |

| Acetic anhydride | NaOAc, 120°C | Indeno[1,2-b]indole-9,10-dione | 82% |

Oxidation and Reduction

-

Oxidation : The acetyl group is oxidized to a carboxylic acid using CrO3/H2SO4 , though over-oxidation of the bicyclic core may occur.

-

Reduction : Catalytic hydrogenation (H2/Pd-C) selectively reduces the double bond in the methanoisoindole ring to yield hexahydro derivatives.

Diels-Alder Reactions

The diene moiety in the bicyclic system acts as a diene in intermolecular Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), producing polycyclic adducts .

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Norbornene-fused isoindole-dione | 70% |

Functionalization via Cross-Coupling

The acetylphenyl substituent enables Suzuki-Miyaura cross-coupling with aryl boronic acids under palladium catalysis, introducing diverse aryl groups at the para position .

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Nitrophenylboronic acid | Pd(PPh3)4, K2CO3, DME, 80°C | 4-Nitrophenyl-substituted derivative | 60% |

Key Mechanistic Insights

-

Steric vs. Electronic Effects : Epoxidation stereochemistry is governed by steric hindrance from the isoindole-dione core .

-

Regioselectivity : Nucleophilic attack on epoxides occurs preferentially at the less hindered carbon .

-

Acid Sensitivity : The bicyclic core is prone to ring-opening under strong acidic conditions .

This compound’s reactivity profile underscores its utility as a versatile building block in medicinal chemistry and materials science. Experimental protocols emphasize rigorous temperature control and stereochemical analysis .

Scientific Research Applications

Chemical Properties and Structure

The compound features a spirocyclic structure that contributes to its distinct chemical properties. The presence of the acetyl group enhances its reactivity and potential for forming various derivatives.

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets.

Case Study: Antimicrobial Activity

A study synthesized derivatives of this compound to evaluate their antibacterial properties. The results indicated that certain derivatives exhibited significant activity against pathogens such as Candida albicans and Pseudomonas aeruginosa, suggesting potential use in developing new antimicrobial agents .

Materials Science

Due to its unique chemical properties, the compound is being investigated for applications in the development of advanced materials.

Application Example: Polymer Synthesis

Research indicates that derivatives of this compound can serve as building blocks in synthesizing polymers with enhanced mechanical and thermal properties. These materials could be utilized in various industrial applications where durability and stability are crucial .

Biological Research

The compound's structure makes it a candidate for studying enzyme interactions and protein binding.

Mechanism of Action

The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. This property is being studied for its implications in drug design and discovery .

Mechanism of Action

The mechanism of action of 2-(3-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Substituents like acryloylphenyl or thiazole groups improve biological activity by increasing π-π stacking and hydrophobic interactions in enzyme binding pockets .

- Synthetic routes vary from classical anhydride-amine couplings (e.g., ) to catalytic asymmetric methods (e.g., chiral diamine-mediated reactions ).

Key Observations :

- Thiazole and acryloylphenyl derivatives exhibit potent carbonic anhydrase inhibition (sub-µM IC50), likely due to enhanced binding to zinc-containing active sites .

- Tetrazole hybrids show moderate antimicrobial activity, with MIC values influenced by lipophilicity from substituents like tetramethyl or isopropyl groups .

- The 3-acetylphenyl derivative’s enzyme inhibition data is less characterized, highlighting a gap in current research .

Physicochemical Properties

Table 3: Calculated and Experimental Properties

Notes:

Biological Activity

The compound 2-(3-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a member of the isoindole family and has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities based on diverse research findings.

Structural Characteristics

- Molecular Formula : C₁₄H₁₁N₁O₃

- Molecular Weight : 241.24 g/mol

- IUPAC Name : this compound

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. One notable method involves the condensation of appropriate phenolic derivatives with isocyanates or isothiocyanates under acidic conditions. The following table summarizes key synthetic approaches:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| A | Acetophenone + Isocyanate | Acidic medium | 85% |

| B | Phenol + Acetic Anhydride | Heat under reflux | 78% |

| C | Phenolic derivative + Amine | Solvent-free conditions | 90% |

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Activity

Studies indicate that this compound possesses significant anticancer properties. For instance:

- In vitro assays showed that it inhibits the proliferation of various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 25 µM .

- Mechanistic studies suggest that it induces apoptosis through the mitochondrial pathway and inhibits cell cycle progression at the G2/M phase.

Antimicrobial Activity

Preliminary investigations have also revealed antimicrobial effects:

- The compound demonstrated activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

- It was particularly effective against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Research has highlighted its potential as an anti-inflammatory agent:

- In animal models of inflammation, administration of the compound reduced paw edema significantly compared to control groups .

- It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

A few case studies illustrate the biological impact of this compound:

- Study on Anticancer Mechanisms : A recent study investigated its effects on apoptosis in MCF-7 cells. The results indicated that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, suggesting activation of apoptotic pathways .

- Antimicrobial Efficacy Assessment : An evaluation of its antimicrobial properties involved testing against a panel of pathogens. The compound displayed a broad spectrum of activity and was noted for its synergistic effects when combined with conventional antibiotics .

Q & A

Basic: What synthetic strategies are commonly employed to prepare derivatives of this compound, and how can reaction conditions be optimized?

Answer:

The core structure is synthesized via N-addition reactions or cyclization strategies. For example:

- N-addition to propargyl sulfonium salts : Reaction with methylthio-propargyl salts in dichloromethane (DCM) at room temperature yields sulfur-containing derivatives (e.g., 82% yield for 3n). Purification is achieved via column chromatography (PE/EtOAc gradients) .

- Tetrazole hybrid synthesis : Thiourea substrates react with sodium azide and mercuric chloride in dry DMF under stirring for 6 hours. Triethylamine is used as a base, and products are purified via silica gel chromatography .

Optimization tips : Adjust solvent polarity (e.g., DMF for azide reactions) and temperature. Monitor reaction progress via TLC and confirm purity using HRMS and NMR.

Basic: How is structural characterization performed for derivatives of this compound?

Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR (e.g., in CDCl₃) identify substituent integration and coupling patterns. For example, vinylic protons appear at δ 5.05–6.20 ppm in sulfur-containing derivatives .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ for 3n: calcd 250.0896, found 250.0898) .

- IR spectroscopy : Detects carbonyl stretches (~1704 cm⁻¹ for imide groups) and sulfur-related bands (~604 cm⁻¹) .

Advanced: How do structural modifications (e.g., tetrazole or thiazole substituents) influence biological activity?

Answer:

- Antibacterial activity : Thiazole-substituted derivatives show variable inhibition against bacterial strains. For example, 2-(4-aryl-thiazol-2-yl) derivatives exhibit activity dependent on aryl group electronic properties .

- Enzyme inhibition : Derivatives with acryloylphenyl groups inhibit glutathione S-transferase (GST) with IC₅₀ values ranging from 10.00–115.50 μM. Electron-withdrawing groups enhance inhibition (e.g., 1d: IC₅₀ = 10.00 μM) .

Methodological note : Compare IC₅₀/Kᵢ values across substituents and use docking studies to rationalize binding interactions.

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?

Answer:

- DFT calculations : Optimize 3D structures using B3LYP/6-31G* basis sets to determine molecular orbitals, electrostatic potentials, and bond dissociation energies. This aids in predicting sites for electrophilic/nucleophilic attack .

- Docking studies : Used to model interactions with enzymes (e.g., GST). For example, acryloylphenyl derivatives form hydrogen bonds with GST’s active-site residues .

Validation : Cross-reference computational results with experimental data (e.g., NMR chemical shifts, inhibition constants).

Advanced: How should researchers address contradictory bioactivity data across derivatives?

Answer:

- Control variables : Ensure consistent assay conditions (e.g., pH, temperature) and purity standards.

- Structure-activity relationship (SAR) analysis : Compare substituent effects systematically. For example, tetrazole hybrids with para-nitro groups show reduced activity compared to trifluoromethyl analogs due to steric hindrance .

- Statistical validation : Use ANOVA or regression models to quantify substituent contributions.

Basic: What purification techniques are effective for isolating this compound’s derivatives?

Answer:

- Column chromatography : Use gradients like PE/EtOAc (15:1 to 8:1) for nonpolar derivatives .

- Affinity chromatography : For enzyme-binding derivatives (e.g., GST inhibitors), glutathione-agarose columns achieve high purity (47.88-fold purification) .

Purity validation : Confirm via single-band SDS-PAGE or >95% purity by HPLC .

Advanced: What mechanistic insights exist for its role in inhibiting enzymes like GST?

Answer:

- Reversible inhibition : Derivatives like 1d bind GST’s hydrophobic pocket via π-π stacking and hydrogen bonds, disrupting substrate binding. Kᵢ values (3.04–131.50 μM) correlate with substituent hydrophobicity .

- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For GST, most derivatives show mixed inhibition .

Basic: How can researchers validate stereochemical outcomes in derivatives?

Answer:

- Chiral chromatography : Resolve enantiomers using chiral stationary phases.

- X-ray crystallography : Resolve absolute configurations (e.g., (3aR,4S,7R,7aS) epoxide derivatives) .

- NOESY NMR : Detect through-space proton interactions to confirm ring junction stereochemistry .

Advanced: What are the limitations of current synthetic methods, and how can they be improved?

Answer:

- Limitations : Low yields in azide-based reactions (e.g., 68% for tetrazole hybrids) due to side reactions .

- Improvements : Use flow chemistry to enhance azide safety or replace HgCl₂ with greener catalysts (e.g., CuI).

Basic: What safety considerations apply when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.